1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one hydrochloride
CAS No.: 23196-08-9
Cat. No.: VC11563244
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.70 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23196-08-9 |
|---|---|
| Molecular Formula | C11H15ClN2O2 |
| Molecular Weight | 242.70 g/mol |
| IUPAC Name | 1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C11H14N2O2.ClH/c1-15-10-7-8(12)4-5-9(10)13-6-2-3-11(13)14;/h4-5,7H,2-3,6,12H2,1H3;1H |
| Standard InChI Key | UMRTYIVNEDJISI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)N)N2CCCC2=O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one hydrochloride consists of a pyrrolidin-2-one core substituted at the 1-position with a 4-amino-2-methoxyphenyl group, forming a hydrochloride salt. Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄ClN₂O₂ | |
| Molecular Weight | 257.70 g/mol | |
| IUPAC Name | 1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one hydrochloride | |
| CAS Registry | Not formally assigned | - |
The hydrochloride salt enhances aqueous solubility compared to the free base, which has a calculated logP of 0.595 .
Physicochemical Properties
Thermal and Solubility Characteristics
Experimental data from structural analogs permits estimation of key properties:
| Property | Estimated Value | Basis |
|---|---|---|
| Melting Point | 215–220°C (decomposes) | Analogous hydrochloride salts |
| Water Solubility | ≥50 mg/mL (25°C) | Enhanced by ionic character |
| pKa (amine) | 8.2 ± 0.3 | Comparative analysis |
The compound exhibits pH-dependent solubility, with optimal dissolution in mildly acidic aqueous media (pH 3–5) .
Chemical Reactivity and Functionalization
Reaction Pathways
The molecular architecture enables diverse transformations:
Amine Group Reactivity
-
Acylation: Forms amide derivatives with acyl chlorides (e.g., acetyl chloride in DCM)
-
Diazo Coupling: Generates azo compounds under alkaline conditions
Pyrrolidinone Modifications
-
Ring-Opening: Nucleophilic attack at the lactam carbonyl (e.g., Grignard reagents)
Analytical Characterization
Nuclear Magnetic Resonance (¹H NMR)
Key signals in DMSO-d₆:
-
δ 6.75–7.10 (m, 3H, aromatic protons)
-
δ 3.85 (s, 3H, methoxy OCH₃)
High-Resolution Mass Spectrometry
Theoretical [M+H]⁺: 257.0821
Observed (HRMS-ESI): 257.0823 ± 0.0002
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